molecular formula C11H20O2 B2890113 ethyl 2-(3-methylcyclohexyl)acetate CAS No. 116530-84-8

ethyl 2-(3-methylcyclohexyl)acetate

Cat. No.: B2890113
CAS No.: 116530-84-8
M. Wt: 184.279
InChI Key: NPNAIDJBODAJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-(3-methylcyclohexyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl group, a 3-methylcyclohexyl group, and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 2-(3-methylcyclohexyl)acetate can be synthesized through the esterification reaction between 3-methylcyclohexanol and acetic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of ethyl(3-methylcyclohexyl)acetate can be achieved through a continuous esterification process. This process involves the use of a reactive distillation column, where the reactants are continuously fed into the column, and the ester product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(3-methylcyclohexyl)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into its corresponding alcohol (3-methylcyclohexanol) and acetic acid under acidic or basic conditions.

    Reduction: The ester can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: 3-methylcyclohexanol and acetic acid.

    Reduction: 3-methylcyclohexanol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

ethyl 2-(3-methylcyclohexyl)acetate has various applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Fragrance Development: Utilized in the formulation of perfumes and fragrances due to its pleasant aroma.

    Pharmaceutical Research: Investigated for its potential use in drug development and delivery systems.

    Industrial Applications: Employed as a solvent and in the production of coatings and adhesives.

Mechanism of Action

The mechanism of action of ethyl(3-methylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar solvent properties.

    Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.

    Propyl acetate: An ester with similar chemical properties, used as a solvent and in fragrances.

Uniqueness

ethyl 2-(3-methylcyclohexyl)acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its 3-methylcyclohexyl group provides a unique steric and electronic environment, differentiating it from simpler esters like ethyl acetate and methyl butyrate.

Properties

IUPAC Name

ethyl 2-(3-methylcyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-13-11(12)8-10-6-4-5-9(2)7-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNAIDJBODAJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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